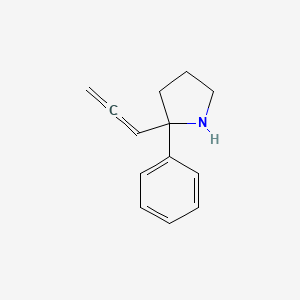

2-Phenyl-2-propadienylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89998-45-8 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

InChI |

InChI=1S/C13H15N/c1-2-9-13(10-6-11-14-13)12-7-4-3-5-8-12/h3-5,7-9,14H,1,6,10-11H2 |

InChI Key |

PDXDNGIZDAKZHY-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1(CCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2 Propadienylpyrrolidine

Retrosynthetic Analysis of the 2-Phenyl-2-propadienylpyrrolidine Scaffold

A retrosynthetic analysis of this compound suggests a strategy that disconnects the molecule at its most reactive or synthetically accessible points. The allene (B1206475) functionality is a prime candidate for disconnection, as numerous methods exist for its formation from more stable propargylic precursors. acs.orgnih.govwikipedia.orgnih.gov This leads to the key intermediate, 2-phenyl-2-(prop-2-yn-1-yl)pyrrolidine (I) .

Further disconnection of intermediate (I) can be approached in two primary ways. The first involves breaking the carbon-nitrogen bond of the pyrrolidine (B122466) ring. This disconnection points towards an acyclic amino ketone, such as 1-phenyl-1-(prop-2-yn-1-yl)-4-aminobutan-1-one (II) , which could undergo intramolecular cyclization to form the desired pyrrolidine ring. nih.govorganic-chemistry.org

An alternative disconnection of (I) involves breaking the C2-C(propargyl) bond, leading to a 2-phenylpyrrolidine (B85683) (III) precursor and a propargyl electrophile. This approach would require the alkylation of a pre-formed 2-phenylpyrrolidine derivative.

Considering these possibilities, the most convergent and controllable approach appears to be the formation of a 2-phenyl-2-propargylpyrrolidine intermediate, followed by the conversion of the propargyl group to the allene. This strategy allows for the establishment of the critical C2-stereocenter before the introduction of the sterically demanding and potentially reactive allene moiety.

Approaches to Pyrrolidine Ring Construction and Stereochemical Control

The construction of the pyrrolidine ring is a cornerstone of this synthetic strategy. The methodology must not only form the five-membered ring but also allow for the precise installation of the phenyl group at the C2 position, ideally with stereochemical control.

The formation of the pyrrolidine ring, a ubiquitous scaffold in natural products and pharmaceuticals, can be achieved through various robust methods. acs.org A common and effective strategy involves the intramolecular cyclization of a linear precursor containing an amine and a suitable electrophilic group. For instance, the reductive amination of a γ-ketoamine can lead to the formation of the pyrrolidine ring.

Another powerful method is the intramolecular C-H amination. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Additionally, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an effective route to pyrrolidines. organic-chemistry.org

For the synthesis of 2-substituted pyrrolidines specifically, a biocatalytic approach using transaminases has been developed. This method allows for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. nih.govacs.org For example, (R)-2-(p-chlorophenyl)pyrrolidine was synthesized on a 300 mg scale with an 84% isolated yield and >99.5% ee. nih.gov

A one-pot synthesis of 2-arylpyrrolidines can be achieved from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org This method is particularly effective for aromatic aldehydes. Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates offers a route to 2-arylpyrrolidines. organic-chemistry.org

The introduction of the phenyl group at the C2 position of the pyrrolidine ring is a critical step. One approach is to start with a precursor that already contains the phenyl group. For example, a two-step, one-pot synthesis of racemic 2-phenylpyrrolidine from pyrrolidin-2-one has been reported, which is then followed by the reduction of a conjugated double bond. ntnu.no Enantioenriched 2-phenylpyrrolidines can be prepared via palladium-catalyzed α-arylation of a Boc-protected pyrrolidine, followed by deprotection. ntnu.no

Alternatively, the cyclization of a precursor derived from a phenyl-containing starting material can be employed. A diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multi-component reactions of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govacs.org This method can construct up to three stereogenic centers in a single step. nih.gov

The synthesis of trans-2,5-bis(aryl) pyrrolidines has been achieved through two diastereoselective additions of Grignard reagents, first to chiral imines and then to 1,3-oxazolidines, starting from (R)-phenylglycinol. nih.gov This highlights the potential for high stereocontrol in the synthesis of aryl-substituted pyrrolidines.

The table below summarizes various approaches for the synthesis of 2-phenylpyrrolidine and its derivatives.

| Starting Material(s) | Reagents and Conditions | Product | Key Features |

| Pyrrolidin-2-one | 1. Two-step, one-pot synthesis 2. Reduction | Racemic 2-phenylpyrrolidine | Utilizes a readily available starting material. ntnu.no |

| Boc-pyrrolidine | 1. Palladium-catalyzed α-arylation 2. Deprotection | Enantioenriched 2-phenylpyrrolidine | Allows for asymmetric synthesis. ntnu.no |

| (R)-Phenylglycinol, aromatic aldehydes, Grignard reagent | 1. Condensation 2. Grignard addition 3. Cyclization | trans-2,5-bis(aryl) pyrrolidines | High diastereoselectivity. nih.gov |

| ω-chloroketones | Transaminase, PLP, IPA, DMSO | Chiral 2-arylpyrrolidines | Biocatalytic, provides access to both enantiomers. nih.govacs.org |

Methodologies for Allene Moiety Incorporation at the Pyrrolidine C2 Position

The final key transformation in the proposed synthesis is the conversion of the propargyl group of the 2-phenyl-2-propargylpyrrolidine intermediate into the propadienyl (allenyl) moiety. This can be achieved through several established methods, many of which offer excellent stereochemical control.

A variety of methods have been developed for the synthesis of allenes from propargylic precursors, particularly propargylic alcohols. acs.orgnih.gov One of the most well-known is the Myers allene synthesis, which involves a Mitsunobu reaction of a propargylic alcohol with an arenesulfonylhydrazine, followed by a sigmatropic elimination of dinitrogen. acs.orgwikipedia.org This method is often stereospecific. acs.org

Another powerful approach is the reduction of propargylic alcohols. The use of Schwartz's reagent (Cp₂Zr(H)Cl) can convert the zinc or magnesium alkoxides of propargylic alcohols into allenes in good yield and with high optical purity. nih.govnih.gov This method is applicable to a wide range of substrates, including dialkyl-, alkyl-aryl-, and diaryl-substituted allenes. nih.gov

Transition metal catalysis also plays a significant role in allene synthesis. Gold-catalyzed intermolecular reactions of propargylic alcohols with aromatic compounds can produce functionalized allenes under mild conditions. acs.org Radical-based methods have also emerged as a powerful tool for allene synthesis from propargylic compounds. nih.gov

The table below provides a summary of selected methods for the synthesis of allenes from propargylic alcohols.

| Propargylic Alcohol Substrate | Reagents and Conditions | Allene Product | Key Features |

| General Propargylic Alcohols | Ph₃P, DEAD, o-nitrobenzenesulfonylhydrazine (NBSH) | Substituted Allenes | One-pot, stereospecific (Myers allene synthesis). acs.orgwikipedia.org |

| Internal Propargylic Alcohols | Cp₂Zr(H)Cl, EtMgCl or Et₂Zn/ZnCl₂ | Substituted Allenes | High-yielding, stereospecific reduction. nih.govnih.gov |

| Benzylic Propargylic Alcohols | AuCl₃, Aromatic Compound | Functionalized Allenes | Mild conditions, intermolecular reaction. acs.org |

| Propargyl Amides | Ru catalyst, visible light | Functionalized Allenes | Radical-based synthesis. nih.gov |

A critical consideration in the synthesis of this compound is the control of the axial chirality of the allene moiety. Many of the methods for allene synthesis from propargylic precursors are stereospecific, meaning the chirality of the starting propargylic alcohol dictates the chirality of the resulting allene. acs.orgnih.govwikipedia.orgresearchgate.net

For example, the Myers allene synthesis is stereospecific, with the chirality of the propargylic alcohol controlling the chirality of the allene product. wikipedia.org Similarly, the reduction of propargylic alcohols with Cp₂Zr(H)Cl proceeds with a high degree of stereospecificity, allowing for the synthesis of optically pure allenes from chiral propargylic alcohols. nih.govnih.gov The conversion of central chirality to axial chirality in this reaction is consistent with a syn-addition of Zr-H to the alkyne followed by a syn-elimination. nih.gov

Chiral phosphoric acid catalysis has also been employed for the enantioselective synthesis of axially chiral allenes from propargylic alcohols. acs.org These methods often proceed through the in situ formation of reactive intermediates that then undergo stereocontrolled additions.

Therefore, by starting with an enantioenriched 2-phenyl-2-propargylpyrrolidine precursor containing a chiral propargylic alcohol moiety, it should be possible to synthesize this compound with a defined axial chirality in the allene group. The choice of method will depend on the specific substrate and desired stereochemical outcome.

Convergent and Divergent Synthetic Pathways to this compound

Information regarding convergent and divergent synthetic pathways for this compound is not available in the current body of scientific literature.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

There is no published research on the optimization of reaction conditions to improve the yield and selectivity of this compound synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2 Propadienylpyrrolidine

Reactivity Profile of the Allene (B1206475) Moiety

The allene functionality, with its cumulated double bonds, is a hub of reactivity in 2-Phenyl-2-propadienylpyrrolidine, susceptible to a variety of chemical transformations.

Cycloaddition Reactions (e.g., [2+2], [4+2]) with the Allene

The allene group in this compound is a prime candidate for cycloaddition reactions. In [2+2] cycloadditions, for instance with ketenes, the reaction can be promoted by Lewis acids like ethylaluminum dichloride (EtAlCl₂). nih.gov Such reactions are valuable for constructing cyclobutanone (B123998) rings. nih.gov The stereochemical result of these additions is influenced by the steric hindrance of the substituents on the allene. nih.gov While specific studies on this compound are not prevalent, it is anticipated that it would react similarly to other substituted allenes, yielding cycloadducts with potential for further synthetic manipulation.

| Reagent | Reaction Type | Potential Product | Catalyst/Conditions |

| Ketene | [2+2] Cycloaddition | Cyclobutanone derivative | Lewis Acid (e.g., EtAlCl₂) |

| Diene | [4+2] Cycloaddition | Cyclohexene derivative | Thermal or Lewis Acid |

Nucleophilic and Electrophilic Additions to the Allene System

The central carbon of the allene in this compound is electrophilic, while the terminal carbons are nucleophilic, allowing for both nucleophilic and electrophilic additions.

Electrophilic Additions: In the presence of an electrophile (E⁺), the terminal double bond of the allene can attack the electrophile, leading to a vinyl or allyl cation. The subsequent attack of a nucleophile (Nu⁻) can result in a variety of substituted pyrrolidine (B122466) derivatives. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. libretexts.org For example, the addition of an acid like HBr would likely proceed with the proton adding to the terminal carbon, forming a more stable tertiary carbocation adjacent to the phenyl group, which is then attacked by the bromide ion. libretexts.org

Nucleophilic Additions: The central carbon of the allene is susceptible to attack by nucleophiles. This type of reaction is less common for simple allenes unless they are activated by electron-withdrawing groups. However, in the context of intramolecular reactions, the pyrrolidine nitrogen could potentially act as an internal nucleophile.

| Reagent Type | Intermediate | Product Type |

| Electrophile (e.g., HBr) | Carbocation | Substituted alkene |

| Nucleophile | Carbanion | Substituted alkene |

Transition Metal-Catalyzed Transformations Involving the Allene Functionality

Transition metals can catalyze a wide array of transformations involving allenes. researchgate.net For this compound, transition metal catalysts could facilitate cyclization reactions. For instance, palladium-catalyzed reactions are known to effect the cyclization of N-allyl substituted propiolamides to form chiral γ-lactams. researchgate.net While not a direct analogue, this suggests that the allene and pyrrolidine moieties in the target molecule could undergo palladium- or rhodium-catalyzed intramolecular cyclizations to generate novel heterocyclic systems. researchgate.netorganic-chemistry.org Such reactions often proceed with high efficiency and stereoselectivity. researchgate.net

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a key functional group, exhibiting nucleophilic and basic properties that enable a range of chemical reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other electrophilic alkylating agents in the presence of a base would lead to the corresponding N-alkylated pyrrolidine.

N-Acylation: Treatment with acyl chlorides or anhydrides would yield the N-acylated derivative. For example, the reaction with phenacyl bromide has been reported for a related 1-(2-phenyl-prop-2-en-1-yl)pyrrolidine-2-thione, resulting in a vinylogous amide. nih.gov This highlights the general reactivity of the pyrrolidine nitrogen towards acylation. Protection of the nitrogen with groups like tert-butoxycarbonyl (Boc) is also a common strategy in multi-step syntheses. researchgate.net

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Alkylpyrrolidine |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acylpyrrolidine |

| (Boc)₂O | N-Protection | N-Boc-pyrrolidine |

Participation in Organocatalytic Processes

The pyrrolidine scaffold is a cornerstone of many organocatalysts. While direct participation of this compound as a catalyst is not extensively documented, its structural features suggest potential applications. The pyrrolidine nitrogen, after conversion to a chiral enamine, could be involved in asymmetric catalysis. For instance, secondary amine catalysts are used in the enantioselective α-chlorination of aldehydes, although achieving high enantioselectivity can be challenging. nih.gov The steric and electronic properties of the 2-phenyl-2-propadienyl substituent would play a crucial role in the stereochemical outcome of such catalytic cycles. nih.gov

Aromatic Ring Reactivity (Phenyl Group)

The phenyl group in this compound is a key site for potential chemical transformations, particularly electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

Based on general principles, the pyrrolidine ring is an electron-donating group. This electronic effect would be transmitted through the propadienyl spacer to the phenyl ring. Consequently, the substituent would be expected to be an ortho, para-director. This means that incoming electrophiles would preferentially add to the positions ortho and para to the point of attachment of the propadienyl group on the phenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| Ortho | Activated | Electron donation from the pyrrolidinyl-propadienyl substituent increases electron density at this position. |

| Meta | Deactivated | The directing effect of the activating substituent does not significantly increase electron density at the meta position. |

| Para | Activated | Electron donation from the pyrrolidinyl-propadienyl substituent increases electron density at this position, often favored sterically. |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The activated nature of the ring would likely favor these reactions, potentially under milder conditions than those required for benzene.

Intermolecular and Intramolecular Reaction Pathways of this compound

The unique combination of a pyrrolidine, a propadiene (allene), and a phenyl group within one molecule suggests a rich potential for various reaction pathways.

Intermolecular Reactions:

Reactions at the Pyrrolidine Nitrogen: The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic and basic. It would be expected to react with acids to form salts and with electrophiles such as alkyl halides in N-alkylation reactions.

Reactions of the Allene Group: The allene moiety is a site of high electron density and can undergo various addition reactions. For instance, it could react with electrophiles, undergo cycloadditions, or be subject to transition-metal catalyzed transformations.

Reactions of the Phenyl Ring: As discussed, the phenyl ring is expected to undergo electrophilic aromatic substitution.

Intramolecular Reactions: The close proximity of the different functional groups could facilitate intramolecular reactions. For example, under certain conditions, the pyrrolidine nitrogen could potentially interact with the allene system, or the allene could participate in cyclization reactions involving the phenyl ring. Such pathways would be highly dependent on the specific reagents and reaction conditions.

Computational and Experimental Mechanistic Elucidation of Key Transformations

To date, no specific computational or experimental mechanistic studies for this compound have been found in the scientific literature.

Hypothetical Areas for Mechanistic Study:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the structure of the molecule, determine the electron distribution, and predict the transition states and energy barriers for potential reactions. This would provide theoretical insight into the regioselectivity of electrophilic aromatic substitution and the feasibility of various intramolecular pathways.

Experimental Probes: Should the compound be synthesized, various experimental techniques could elucidate reaction mechanisms. These could include kinetic studies to determine reaction rates, isotopic labeling to trace the movement of atoms, and the use of spectroscopic methods (NMR, IR, Mass Spectrometry) to identify intermediates and products.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 2 Propadienylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each type of proton in the molecule. The phenyl group protons would typically appear in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyrrolidine (B122466) ring would resonate in the aliphatic region, with those closer to the nitrogen atom and the quaternary carbon appearing further downfield (δ 2.5-4.0 ppm) compared to the other CH₂ groups (δ 1.8-2.5 ppm). The allenic proton would exhibit a characteristic chemical shift around δ 4.5-5.5 ppm, often as a triplet due to coupling with the terminal CH₂ group of the allene (B1206475).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The central sp-hybridized carbon of the allene is highly characteristic and appears significantly downfield (δ ~200-210 ppm). The terminal sp² carbons of the allene moiety would be found in the δ 75-95 ppm range. Carbons of the phenyl ring would show signals between δ 125-145 ppm. The quaternary carbon (C2 of the pyrrolidine ring) would be expected around δ 60-70 ppm, while the other pyrrolidine carbons would appear in the δ 25-55 ppm range.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to assemble the structure. COSY would reveal proton-proton coupling networks, for instance, within the pyrrolidine ring's methylene groups. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenyl-2-propadienylpyrrolidine Note: These are estimated values based on typical ranges for the respective functional groups.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidine C2 | - | ~65 |

| Pyrrolidine CH₂ (C3, C4) | ~1.8 - 2.2 | ~25, ~35 |

| Pyrrolidine CH₂ (C5) | ~2.8 - 3.2 | ~48 |

| Phenyl (C1') | - | ~142 |

| Phenyl (C2'-C6') | ~7.2 - 7.4 | ~126 - 129 |

| Allene (C=C =C) | - | ~205 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, characteristic absorption band for the asymmetric C=C=C stretch of the allene group, typically appearing around 1950-1960 cm⁻¹. cdnsciencepub.com Other expected absorptions include C-H stretching vibrations for the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine ring (below 3000 cm⁻¹). orgchemboulder.com C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric allene stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum, appearing around 1070 cm⁻¹. semanticscholar.orgnih.gov Aromatic ring vibrations, particularly the "ring breathing" mode, often give a strong signal in Raman spectra. The combination of IR and Raman helps to confirm the presence of the key functional groups. acs.org

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Phenyl C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Pyrrolidine C-H | Stretch | 2850 - 2960 | Strong | Medium |

| Allene C=C=C | Asymmetric Stretch | 1950 - 1960 | Strong | Weak |

| Phenyl C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₅N), the molecular weight is 185.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185. The fragmentation of this molecule would likely proceed through several characteristic pathways common to pyrrolidine and phenyl-containing compounds. wvu.eduwvu.edu A primary fragmentation would be the loss of the neutral pyrrolidine ring (71 Da), leading to a significant fragment ion. wvu.eduresearchgate.net Another plausible pathway is the cleavage of the propadienyl group. Alpha-cleavage next to the nitrogen atom in the pyrrolidine ring is a common fragmentation route for such amines, which would result in the opening of the ring or loss of adjacent substituents. The formation of a tropylium ion (m/z 91) is a characteristic fragmentation for compounds containing a benzyl group, which could potentially form through rearrangement. wvu.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Plausible Origin |

|---|---|---|

| 185 | [M]⁺ | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical (rearrangement) |

| 114 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org To perform this analysis, a high-quality single crystal of this compound would be required.

If a suitable crystal were obtained, the diffraction data would provide precise information on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation). Crucially, it would show the spatial relationship between the phenyl ring and the propadienyl group attached to the same stereocenter. For a chiral compound that crystallizes in a chiral space group, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the chiral allene axis, providing a definitive assignment of its stereochemistry. wikipedia.orgnih.gov Without an actual crystal structure, no experimental data can be presented.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (given the allene chirality)

The allene unit in this compound is a source of axial chirality, provided the substituents on each terminal carbon are different, which is the case here (H/H on one side and a C-C bond on the other). msu.edunih.gov This makes the molecule chiral, existing as two non-superimposable mirror images (enantiomers).

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of such chiral molecules. mtoz-biolabs.com These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD): A CD spectrum would show positive or negative absorption bands (known as Cotton effects) in the UV-visible region where the molecule's chromophores absorb light (e.g., the phenyl and allene groups). The sign of the Cotton effect associated with the π–π* transitions of the chiral allene chromophore is directly related to its absolute configuration (Ra or Sa). chemistrywithatwist.commdpi.com By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration can be reliably assigned. mdpi.com For instance, a positive Cotton effect in a specific region might consistently correspond to the (Sa)-enantiomer for a class of allenes. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of a Cotton effect, also provides information that can be used to assign the absolute configuration.

Theoretical and Computational Chemistry Studies of 2 Phenyl 2 Propadienylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. aps.org For a molecule like 2-Phenyl-2-propadienylpyrrolidine, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. A typical approach involves selecting a functional, such as B3LYP or a more modern alternative, and a suitable basis set (e.g., 6-311G(d,p)) to perform the calculations. researchgate.net These calculations would yield key data points such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The electron density distribution, also obtainable from DFT, would reveal the polar nature of the molecule and identify electron-rich and electron-deficient regions. aps.org

Conformational Analysis and Energy Landscapes of this compound

The pyrrolidine (B122466) ring and the rotatable phenyl and propadienyl groups suggest that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures. This process typically involves systematically rotating the single bonds and calculating the corresponding energy of each conformer. The resulting potential energy surface would reveal the global minimum energy conformation as well as other low-energy local minima and the energy barriers between them. This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies from a DFT optimization, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. This comparison between predicted and experimental spectra serves as a crucial validation of the computational model.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov An MD simulation of this compound, either in a vacuum or in a solvent, would involve solving Newton's equations of motion for the atoms in the molecule. This would allow for the study of its conformational flexibility, the time evolution of its structural parameters, and its interactions with solvent molecules. nih.gov Such simulations are particularly useful for understanding how the molecule behaves in a realistic environment.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to explore the potential reactivity of this compound. For a proposed reaction, the potential energy surface can be mapped out to identify the reactants, products, intermediates, and, crucially, the transition states. nih.govresearchgate.net By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's feasibility. nih.gov For instance, the reactivity of the allene (B1206475) group or the phenyl ring could be investigated by modeling their reactions with various reagents.

Chemical Transformations and Derivative Synthesis of 2 Phenyl 2 Propadienylpyrrolidine

Functionalization of the Pyrrolidine (B122466) Ring System

The secondary amine of the pyrrolidine ring in 2-Phenyl-2-propadienylpyrrolidine is a prime site for functionalization, most commonly through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physical and chemical properties.

N-Alkylation: The nitrogen atom of the pyrrolidine can readily react with various alkylating agents. This can be achieved using alkyl halides, a reaction that can be influenced by the choice of base and solvent to control selectivity and yield google.com. For instance, the use of tetraalkylammonium fluorides has been reported to promote N-alkylation of similar heterocyclic systems with high selectivity google.com. Another approach involves reductive amination, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent. Palladium-catalyzed reductive N-alkylation has been successfully employed for the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, demonstrating a versatile method for introducing a range of alkyl groups rsc.org.

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric environment of the molecule. This transformation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base to neutralize the resulting acid. N-acylation is a fundamental reaction in the synthesis of various biologically active molecules nih.gov.

| Reagent Class | Example Reagent | Product Type | Potential Reaction Conditions |

| Alkyl Halide | Iodomethane | N-Methyl-2-phenyl-2-propadienylpyrrolidine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |

| Aldehyde | Benzaldehyde | N-Benzyl-2-phenyl-2-propadienylpyrrolidine | Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., Dichloromethane) |

| Acyl Chloride | Acetyl chloride | N-Acetyl-2-phenyl-2-propadienylpyrrolidine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| Anhydride | Acetic anhydride | N-Acetyl-2-phenyl-2-propadienylpyrrolidine | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |

Modification of the Allene (B1206475) Moiety

The cumulated double bonds of the allene group in this compound offer a rich playground for a variety of chemical transformations, including cycloadditions and electrophilic additions.

Cycloaddition Reactions: Allenes are known to participate in a wide array of cycloaddition reactions, providing access to complex cyclic structures. magtech.com.cnnih.govmdpi.comrsc.org These reactions can be thermally or photochemically induced, or catalyzed by transition metals. magtech.com.cnnih.govmdpi.com For instance, [4+2] cycloadditions (Diels-Alder reactions) with dienes could yield six-membered rings, while [3+2] cycloadditions with 1,3-dipoles like azides or nitrones would lead to five-membered heterocyclic rings. magtech.com.cn The regioselectivity of these reactions would be influenced by the electronic nature of the allene and the reacting partner.

Electrophilic Additions: The electron-rich double bonds of the allene are susceptible to attack by electrophiles. acs.orgacs.orgnih.govmsu.educhemistrysteps.com The regioselectivity of these additions is dependent on the substitution pattern of the allene and the nature of the electrophile. acs.orgacs.orgnih.gov For example, hydroboration of the terminal double bond of the propadienyl group with reagents like disiamylborane (B86530) or 9-BBN, followed by oxidation, would be expected to yield an allylic alcohol. nih.govcdnsciencepub.comrsc.orgresearchgate.netacs.org Halogenation with reagents like Br₂ would likely lead to the formation of a dihaloalkene. msu.edu

| Reaction Type | Reagent | Potential Product Structure |

| [4+2] Cycloaddition | Cyclopentadiene | Spirocyclic adduct with a norbornene moiety |

| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative |

| Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | 2-(2-Hydroxyallyl)-2-phenylpyrrolidine |

| Bromination | Br₂ | 2-(2,3-Dibromoprop-1-en-2-yl)-2-phenylpyrrolidine |

Derivatization of the Phenyl Ring

The phenyl group of this compound is amenable to derivatization through electrophilic aromatic substitution (EAS) reactions. The pyrrolidinyl-propadienyl substituent at the 2-position will act as a directing group, influencing the position of incoming electrophiles.

Electrophilic Aromatic Substitution: Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce functional groups onto the phenyl ring. uci.edupitt.edumasterorganicchemistry.comyoutube.com The directing effect of the C2-substituent, which is an alkyl group, is expected to be ortho- and para-directing. Therefore, substitution will likely occur at the positions ortho and para to the point of attachment of the pyrrolidine ring. uci.edu For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted derivatives.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)-2-propadienylpyrrolidine and 2-(2-Nitrophenyl)-2-propadienylpyrrolidine |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-2-propadienylpyrrolidine and 2-(2-Bromophenyl)-2-propadienylpyrrolidine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-(4-Acetylphenyl)-2-propadienylpyrrolidine and 2-(2-Acetylphenyl)-2-propadienylpyrrolidine |

Synthesis of Analogues with Varied Substituents and Core Structures

The synthesis of analogues of this compound can be approached by modifying the core pyrrolidine ring, replacing the phenyl group with other aryl or heteroaryl moieties, or altering the allene substituent.

Pyrrolidine Ring Analogues: The synthesis of pyrrolidine rings with different substitution patterns is well-established. For example, ring-contraction of pyridines can provide access to functionalized pyrrolidines. acs.org

Aryl and Heteroaryl Analogues: The phenyl group can be replaced by other aromatic systems through various synthetic strategies. Suzuki-Miyaura cross-coupling reactions are a powerful tool for creating C-C bonds between aryl or heteroaryl groups. mdpi.com This would allow for the synthesis of analogues where the phenyl group is replaced by, for example, a substituted phenyl, a naphthyl, or a pyridyl group. The synthesis of 2-arylpyrrolidines has been achieved through copper-catalyzed coupling of styrenes with β-aminoethyltrifluoroborates, providing a potential route to a variety of 2-arylpyrrolidine cores that could then be further functionalized to introduce the propadienyl group. nih.gov

Allene Moiety Analogues: The propadienyl group could be replaced with other unsaturated functionalities. For instance, analogues containing an alkyne or a simple alkene at the 2-position could be synthesized through appropriate modifications of the synthetic route.

| Analogue Type | Synthetic Strategy | Example Analogue |

| Pyrrolidine Analogue | Ring contraction of a substituted pyridine | 3-Methyl-2-phenyl-2-propadienylpyrrolidine |

| Aryl Analogue | Suzuki-Miyaura coupling of a boronic acid with a 2-bromo-2-propadienylpyrrolidine precursor | 2-(4-Methoxyphenyl)-2-propadienylpyrrolidine |

| Heteroaryl Analogue | Coupling of a heteroaryl Grignard reagent with a suitable electrophile | 2-(Pyridin-3-yl)-2-propadienylpyrrolidine |

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

The structure of 2-Phenyl-2-propadienylpyrrolidine is inherently suited for use as a chiral building block in asymmetric synthesis. Chiral pyrrolidines are a cornerstone of modern organocatalysis and synthesis, famously derived from natural amino acids like proline. mdpi.com The introduction of an allene (B1206475) group at the α-position adds a second layer of chirality and a highly reactive handle for further transformations.

Allenes themselves are valuable in synthesis due to their unique geometry and reactivity. nih.govrsc.org The catalytic asymmetric synthesis of chiral allenes is a significant field of research, with methods developed for creating axially chiral products from various precursors. rsc.orgacs.org For instance, copper hydride catalyzed reactions can convert conjugated enynes into enantioenriched 1,3-disubstituted allenes, including allenyl amines. acs.org

The combination of these two chiral elements in one molecule offers a powerful tool for constructing complex molecular architectures. The pyrrolidine (B122466) nitrogen can direct reactions, while the allene can participate in a wide range of stereoselective additions and cycloadditions, transferring its axial chirality to the product.

Table 1: Examples of Asymmetric Synthesis Methods Relevant to Chiral Allene and Pyrrolidine Scaffolds

| Method | Catalyst/Reagent | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| Enantioselective Semireduction | Copper Hydride (CuH) | Conjugated Enynes | 1,3-Disubstituted Allenes | acs.org |

| Asymmetric Organocatalysis | Diarylprolinol Silyl Ethers | Aldehydes/Ketones | Chiral Aldol Products | mdpi.com |

| α-Arylation of Pyrrolidines | Quinone Monoacetal | Pyrrolidines | α-Aryl-substituted Pyrrolidines | rsc.org |

Ligand Design in Metal-Catalyzed Reactions

The design of effective ligands is crucial for the advancement of metal-catalyzed reactions. This compound possesses ideal features to function as a novel ligand. The pyrrolidine nitrogen atom is a classic Lewis basic site for coordinating to a metal center. Simultaneously, the allene's π-system, composed of two contiguous double bonds, can also bind to a metal in an η²-fashion. nih.govacs.org

This dual-coordination capability could allow the molecule to act as a bidentate or hemilabile ligand. Hemilability, where one coordinating group can reversibly bind and unbind from the metal center, is a highly desirable property in catalysis as it can open up a coordination site for substrate activation during the catalytic cycle. The combination of a "hard" nitrogen donor and a "soft" π-system donor makes this scaffold suitable for a range of transition metals, potentially influencing both reactivity and selectivity in catalytic transformations.

Precursors for Complex Heterocyclic Structures

The reactivity of the allene moiety makes this compound an excellent precursor for synthesizing more complex heterocyclic systems. Allenes are known to participate in a variety of pericyclic reactions, including cycloadditions and cycloisomerizations, often catalyzed by metals like gold or platinum. acs.org

The allene can act as a two-carbon or three-carbon partner in formal cycloaddition reactions. acs.org For example, an intramolecular reaction could lead to the formation of fused or spirocyclic ring systems, incorporating the original pyrrolidine ring into a more elaborate structure. Research has shown that reactions between allenes and tethered alkenes or carbonyl groups can generate intricate bicyclic and medium-sized ring systems. acs.org Furthermore, the direct functionalization of pyrrolidines can lead to skeletons found in natural products, such as the octahydro-dipyrroloquinoline core. rsc.org The presence of the reactive allene in the target molecule provides a direct pathway for such complex constructions.

Table 2: Cycloaddition Reactions Involving Allenes for Heterocycle Synthesis

| Reaction Type | Catalyst | Reactants | Product | Ref. |

|---|---|---|---|---|

| Formal [2+2] Cycloaddition | Gold(I) | Indoles + Allenamides | (Methylene)cyclobutane-fused Indolines | acs.org |

| [4C+3C] Cycloaddition | Gold(I) / Platinum(II) | Diene + Allene | Bicyclic Products | acs.org |

Potential in Polymer Chemistry and Advanced Materials

The field of polymer science is continuously seeking new monomers that can impart unique properties to advanced materials. Allenes have emerged as powerful building blocks for creating polymers with unusual structures and opportunities for further functionalization. nih.gov

Specifically, research has demonstrated the successful iron(II)-catalyzed polymerization of arylallenes, such as phenylallene, to produce high molecular weight 2,3-substituted polymers. nih.gov This precedent strongly suggests that this compound could serve as a monomer in similar polymerization reactions. The bulky and chiral 2-phenylpyrrolidine (B85683) substituent would be expected to significantly influence the properties of the resulting polymer, including its stereochemistry, thermal stability, and solubility. The creation of chiral polymers from this monomer could lead to advanced materials with applications in chiral separations, asymmetric catalysis, or as functional optical materials.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Proline |

| Diarylprolinol Silyl Ethers |

| Phenylallene |

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on the specific chemical entity 2-Phenyl-2-propadienylpyrrolidine. While extensive studies exist for structurally related compounds containing pyrrolidine (B122466), phenyl, and allene (B1206475) functional groups, this particular combination remains uninvestigated. Consequently, there are no experimental findings or direct contributions to summarize regarding its synthesis, reactivity, or properties. The primary contribution of this analysis is the identification of this knowledge gap and the theoretical postulation of its potential chemical behavior based on established principles of organic chemistry.

Unexplored Reactivity and Synthetic Avenues

The allenic functionality in this compound presents a rich, yet unexplored, landscape for chemical transformations. The cumulative double bonds of the allene can participate in a variety of reactions. For instance, it is predicted to be a reactive partner in [4+2] cycloaddition reactions (Diels-Alder type) , where it could act as the dienophile. libretexts.org The stereochemical outcome of such reactions would be of significant interest. Furthermore, the allene could engage in [3+2] cycloaddition reactions with various 1,3-dipoles, offering a pathway to complex heterocyclic systems. rsc.orgrsc.org

Another fertile ground for investigation is the potential for intramolecular rearrangements . Depending on the reaction conditions, the allene moiety could undergo isomerization or participate in intramolecular cyclization reactions involving the pyrrolidine ring or the phenyl group. The feasibility and outcome of such rearrangements would be highly dependent on factors such as temperature, catalysts, and the presence of substituents.

Potential for Novel Methodologies and Applications

The synthesis and subsequent reactivity studies of this compound could pave the way for novel synthetic methodologies. If the predicted cycloaddition reactivity is realized, this compound could serve as a valuable building block for the construction of complex polycyclic molecules. The unique stereoelectronic properties of the allene, in conjunction with the pyrrolidine ring, could lead to the development of stereoselective transformations that are not achievable with simpler substrates.

The potential applications of the resulting products are vast and could span various fields, including medicinal chemistry and materials science. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the introduction of novel substituents via the reactivity of the allene could lead to the discovery of new therapeutic agents.

Emerging Research Questions and Challenges

The primary challenge in this area is the development of a viable synthetic route to this compound itself. The synthesis would likely require a multi-step sequence, and the stability of the target molecule would be a key consideration.

Once synthesized, a number of research questions emerge:

What are the precise conditions required to control the regioselectivity and stereoselectivity of its cycloaddition reactions?

Can the allene moiety be induced to undergo novel intramolecular rearrangements, and what are the mechanistic pathways of these transformations?

What are the fundamental spectroscopic and physical properties of the molecule?

Can computational studies accurately predict the reactivity and spectroscopic signatures of this compound to guide experimental work?

Addressing these questions will not only shed light on the fundamental chemistry of this intriguing molecule but also contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.